(E)-gamma-[(4-Hydroxyphenyl)[4-(phenylmethoxy)phenyl]methylene]benzenepropanol
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Overview
Description
(E)-gamma-[(4-Hydroxyphenyl)[4-(phenylmethoxy)phenyl]methylene]benzenepropanol is an organic compound with a complex structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-gamma-[(4-Hydroxyphenyl)[4-(phenylmethoxy)phenyl]methylene]benzenepropanol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of benzyl chloride with phenol in the presence of a base to form 4-benzyloxyphenol.
Aldol Condensation: The intermediate undergoes aldol condensation with benzaldehyde to form a β-hydroxy ketone.
Reduction: The β-hydroxy ketone is then reduced to form the corresponding alcohol.
Dehydration: The alcohol undergoes dehydration to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-gamma-[(4-Hydroxyphenyl)[4-(phenylmethoxy)phenyl]methylene]benzenepropanol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The double bond in the enone system can be reduced to form the corresponding saturated compound.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce saturated alcohols or hydrocarbons.
Scientific Research Applications
(E)-gamma-[(4-Hydroxyphenyl)[4-(phenylmethoxy)phenyl]methylene]benzenepropanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-gamma-[(4-Hydroxyphenyl)[4-(phenylmethoxy)phenyl]methylene]benzenepropanol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: Another aromatic compound with similar structural features but different functional groups.
Ethoxylated Phenols: Compounds with ethoxy groups attached to the phenol ring, used in various industrial applications.
Properties
IUPAC Name |
4-[(E)-4-hydroxy-2-phenyl-1-(4-phenylmethoxyphenyl)but-1-enyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26O3/c30-20-19-28(23-9-5-2-6-10-23)29(24-11-15-26(31)16-12-24)25-13-17-27(18-14-25)32-21-22-7-3-1-4-8-22/h1-18,30-31H,19-21H2/b29-28+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDABRHPGZLGNTB-ZQHSETAFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=C(CCO)C3=CC=CC=C3)C4=CC=C(C=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C(=C(\CCO)/C3=CC=CC=C3)/C4=CC=C(C=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10737512 |
Source
|
Record name | 4-{(1E)-1-[4-(Benzyloxy)phenyl]-4-hydroxy-2-phenylbut-1-en-1-yl}phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10737512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176671-76-4 |
Source
|
Record name | 4-{(1E)-1-[4-(Benzyloxy)phenyl]-4-hydroxy-2-phenylbut-1-en-1-yl}phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10737512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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